2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives It is characterized by the presence of a chromenone core, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using methyl iodide and a base like potassium carbonate.
Formation of the Acetamide Group: The acetamide group can be introduced by reacting the chromenone derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Thiophene Ring: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a fluorescent probe.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring and acetamide group may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds with different aromatic rings.
Biological Activity
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide, a synthetic compound belonging to the coumarin family, exhibits a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C17H15NO3S, with a molecular weight of 313.4 g/mol. The compound features a coumarin moiety linked to a thiophenylmethyl group, which may enhance its solubility and biological activity compared to other coumarins.
Property | Value |
---|---|
Molecular Formula | C17H15NO3S |
Molecular Weight | 313.4 g/mol |
CAS Number | 919758-95-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Experimental data suggest that similar coumarin derivatives can:
- Inhibit Enzymes : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Interact with DNA : The structure allows for potential intercalation with DNA, affecting replication and transcription processes.
- Modulate Inflammatory Pathways : The compound may influence pathways involved in inflammation, thereby exhibiting anti-inflammatory properties.
Antimicrobial Activity
Research indicates that coumarin derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity.
Anticancer Properties
Several studies have explored the anticancer potential of coumarin derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The ability of this compound to inhibit key enzymes related to cancer progression has been highlighted in various experimental models.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models.
Case Studies and Experimental Findings
- Study on Acetylcholinesterase Inhibition :
-
Antimicrobial Testing :
- In vitro assays demonstrated that related coumarin compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications for this compound in treating infections.
-
Cancer Cell Studies :
- Research involving cancer cell lines showed that certain coumarin derivatives could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-11-4-5-14-12(9-17(20)21-15(14)7-11)8-16(19)18-10-13-3-2-6-22-13/h2-7,9H,8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGMWGIQCNZUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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